molecular formula C11H16N2 B12329198 2-Methyl-5-(piperidin-3-yl)pyridine

2-Methyl-5-(piperidin-3-yl)pyridine

Cat. No.: B12329198
M. Wt: 176.26 g/mol
InChI Key: YZHJTCRCBYQDKP-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-3-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Diels–Alder reaction between a pyridine derivative and a suitable diene can be employed . The reaction conditions often include the use of catalysts such as trifluoroacetic acid and quinoline organocatalysts to achieve high yields and enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-5-piperidin-3-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-4-5-11(8-13-9)10-3-2-6-12-7-10/h4-5,8,10,12H,2-3,6-7H2,1H3

InChI Key

YZHJTCRCBYQDKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CCCNC2

Origin of Product

United States

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